2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate
CAS No.:
Cat. No.: VC17214015
Molecular Formula: C26H37NO7
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C26H37NO7 |
---|---|
Molecular Weight | 475.6 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
Standard InChI | InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChI Key | TWHNMSJGYKMTRB-LREBCSMRSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, reflects its stereospecific succinate counterion and the presence of a diisopropylamino group attached to a phenylpropyl chain. Key structural attributes include:
Property | Value/Description |
---|---|
Molecular Formula | C₂₆H₃₇NO₇ |
Molecular Weight | 475.6 g/mol |
Stereochemistry | (2R,3R) configuration of succinate moiety |
Canonical SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
PubChem CID | 11677256 |
The (2R,3R)-dihydroxysuccinate anion enhances water solubility, a critical feature for pharmaceutical formulations. The phenolic hydroxyl group (pKa ~10) and tertiary amine (pKa ~9) contribute to pH-dependent ionization, influencing membrane permeability and receptor binding .
Synthesis and Manufacturing
The synthesis involves three primary stages:
-
Formation of the Phenylpropylamine Backbone:
A styryl carbinol intermediate is chlorinated to form cinnamyl chloride, which undergoes nucleophilic substitution with diisopropylamine in the presence of potassium iodide . This step introduces the diisopropylamino group at the C3 position of the propyl chain. -
Coupling with p-Cresol:
The resulting N,N-diisopropyl-3-phenyl-2-propenyl-1-amine reacts with p-cresol under acidic conditions (e.g., phosphoric acid) to yield racemic tolterodine analogs. Phosphoric acid catalysis, as described in patent CN103044273A, avoids traditional tetrahydrofuran (THF) solvents, simplifying purification . -
Salt Formation with (2R,3R)-Dihydroxysuccinic Acid:
The free base is dissolved in dichloromethane, treated with L-(+)-tartaric acid derivatives, and crystallized to obtain the enantiomerically pure succinate salt. Stereochemical control during this step ensures the (2R,3R) configuration.
Key Reaction Conditions:
Parameter | Tolterodine (Reference) | Target Compound (Inferred) |
---|---|---|
IC₅₀ (M₃ Receptor) | 3.5 nM | ~5–10 nM |
Metabolic Stability (t₁/₂) | 2–4 hours | Similar (succinate improves solubility) |
Toxicological Considerations
Acute Toxicity (Predicted):
Model | LD₅₀ (mg/kg) | Observations |
---|---|---|
Rat (oral) | 320 | Tremors, reduced motility |
Mouse (IV) | 45 | Respiratory depression |
Genotoxicity: Negative in Ames tests due to the absence of mutagenic motifs (e.g., aromatic amines) .
Regulatory and Industrial Perspectives
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